rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis
CAS No.: 1909294-58-1
Cat. No.: VC5046448
Molecular Formula: C12H20ClN3O
Molecular Weight: 257.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909294-58-1 |
|---|---|
| Molecular Formula | C12H20ClN3O |
| Molecular Weight | 257.76 |
| IUPAC Name | 5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C12H19N3O.ClH/c1-8(2)10-14-11(16-15-10)12-5-3-4-9(12)6-13-7-12;/h8-9,13H,3-7H2,1-2H3;1H/t9-,12-;/m0./s1 |
| Standard InChI Key | RLYXOXLGHQRMIW-CSDGMEMJSA-N |
| SMILES | CC(C)C1=NOC(=N1)C23CCCC2CNC3.Cl |
Introduction
The compound rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis is a complex organic molecule featuring a 1,2,4-oxadiazole ring linked to an octahydrocyclopenta[c]pyrrol moiety and a propan-2-yl group. This compound belongs to the broader class of oxadiazole derivatives, which have been extensively studied for their potential biological activities, including anticancer and antimicrobial properties .
Biological Activity
While specific biological activity data for rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis are not available, related oxadiazole derivatives have shown promising results in drug discovery. For instance, some 1,2,4-oxadiazole derivatives have been found to inhibit histone deacetylases (HDACs), which are targets for cancer therapy . Additionally, oxadiazole compounds have been explored for their anticancer and antimicrobial activities .
Synthesis and Chemical Modifications
The synthesis of oxadiazole derivatives typically involves condensation reactions between appropriate precursors. For compounds like rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis, modifications to the oxadiazole ring or the attached moieties can significantly impact biological activity. The presence of a propan-2-yl group and the octahydrocyclopenta[c]pyrrol moiety suggests a tailored approach to enhance specific interactions with biological targets.
Data Table: Comparison of Related Oxadiazole Derivatives
| Compound | Molecular Formula | CAS Number | Biological Activity |
|---|---|---|---|
| rac-3-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine, cis | C14H16N4O | 1807941-86-1 | Not specified |
| Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride | C16H20ClN3O | 1807937-76-3 | Not specified |
| General 1,2,4-Oxadiazole Derivatives | Varies | - | HDAC inhibition, anticancer, antimicrobial |
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